![molecular formula C8H7F2NO2 B12961670 1-(4-(Difluoromethoxy)pyridin-2-yl)ethan-1-one](/img/structure/B12961670.png)
1-(4-(Difluoromethoxy)pyridin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Difluoromethoxy)pyridin-2-yl)ethan-1-one is a chemical compound characterized by the presence of a difluoromethoxy group attached to a pyridine ring
Vorbereitungsmethoden
One common method is the late-stage difluoromethylation process, which can be achieved through various techniques such as electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
1-(4-(Difluoromethoxy)pyridin-2-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-(Difluoromethoxy)pyridin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-(Difluoromethoxy)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to various targets . The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(4-(Difluoromethoxy)pyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(pyridin-2-yl)ethan-1-one: This compound lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
1-(pyridin-4-yl)ethan-1-one: Similar to the previous compound but with the pyridine ring attached at a different position.
1-(pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one: A more complex structure with additional pyridine rings, leading to distinct chemical behavior.
The presence of the difluoromethoxy group in this compound imparts unique properties that differentiate it from these similar compounds .
Eigenschaften
Molekularformel |
C8H7F2NO2 |
---|---|
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
1-[4-(difluoromethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H7F2NO2/c1-5(12)7-4-6(2-3-11-7)13-8(9)10/h2-4,8H,1H3 |
InChI-Schlüssel |
IYNWUXKKQGVOKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC=CC(=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.